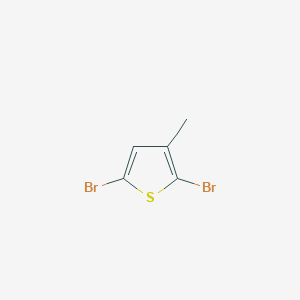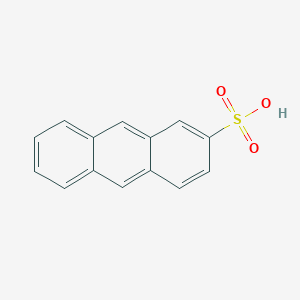
2-Anthracenesulfonic acid
Overview
Description
2-Anthracenesulfonic acid is an organic compound with the molecular formula C14H10O3S. It is a derivative of anthracene, where a sulfonic acid group is attached to the second carbon of the anthracene ring system. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Anthracenesulfonic acid can be synthesized through the sulfonation of anthracene. The process typically involves the reaction of anthracene with sulfuric acid or oleum at elevated temperatures. The reaction conditions must be carefully controlled to ensure the selective introduction of the sulfonic acid group at the desired position on the anthracene ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous sulfonation processes. These processes utilize reactors designed to handle the exothermic nature of the sulfonation reaction and ensure consistent product quality. The resulting sulfonic acid is then purified through crystallization or other separation techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Anthracenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted anthracene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under controlled conditions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Substituted anthracene compounds with various functional groups.
Scientific Research Applications
2-Anthracenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of dyes and pigments. Its derivatives are also employed in organic synthesis and as intermediates in the production of other chemicals.
Biology: The compound and its derivatives are used in biochemical assays and as fluorescent probes for studying biological systems.
Medicine: Some derivatives of this compound have shown potential as therapeutic agents due to their biological activity.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals. Its sulfonic acid group enhances the solubility and reactivity of the compound, making it valuable in various industrial processes.
Mechanism of Action
The mechanism of action of 2-anthracenesulfonic acid and its derivatives depends on the specific application. In biological systems, the compound can interact with proteins and other biomolecules, affecting their function. The sulfonic acid group can form strong interactions with amino acid residues, influencing the activity of enzymes and other proteins. In chemical reactions, the sulfonic acid group can act as a strong acid, facilitating various chemical transformations.
Comparison with Similar Compounds
2-Anthracenesulfonic acid can be compared with other sulfonated aromatic compounds, such as:
- 2-Naphthalenesulfonic acid
- 1-Pyrenesulfonic acid
- 4-Nitrobenzenesulfonic acid
Uniqueness:
- This compound has a unique structure due to the presence of the anthracene ring system, which imparts distinct chemical and physical properties. Its larger aromatic system compared to naphthalene or benzene derivatives allows for different reactivity and applications, particularly in the synthesis of complex organic molecules and dyes.
By understanding the properties, preparation methods, and applications of this compound, researchers can leverage its unique characteristics for various scientific and industrial purposes.
Properties
IUPAC Name |
anthracene-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3S/c15-18(16,17)14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9H,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQGOTUZADECCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30164689 | |
| Record name | 2-Anthracenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30164689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15100-53-5 | |
| Record name | 2-Anthracenesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015100535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Anthracenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30164689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


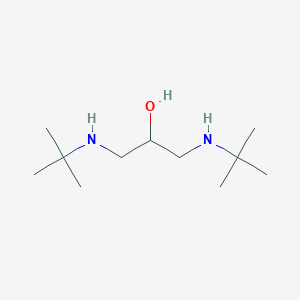
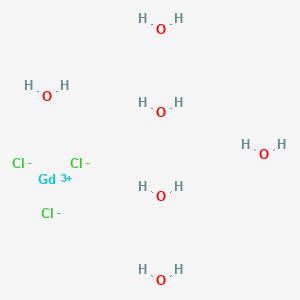
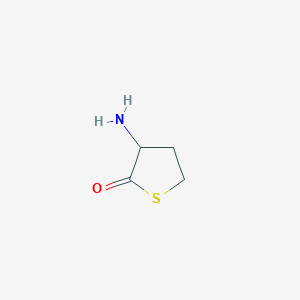
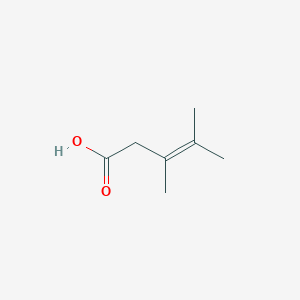


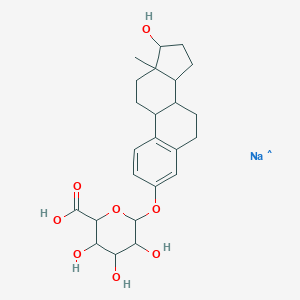
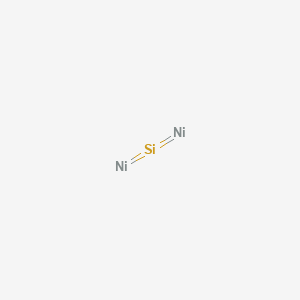
![3,6-Dimethylpyrano[3,4-d][1,2]oxazol-4-one](/img/structure/B84015.png)
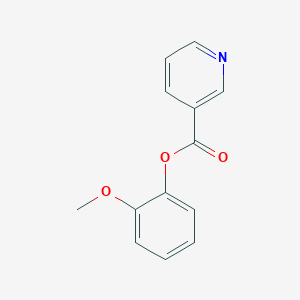
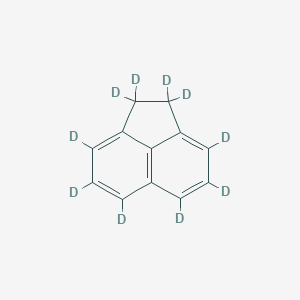
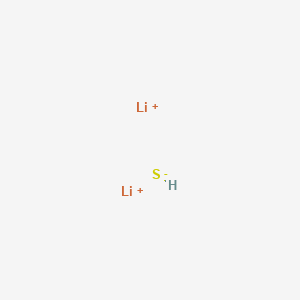
![magnesium;3-[(12E)-16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-12-(oxidomethylidene)-4-oxo-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-22-yl]propanoate;hydron](/img/structure/B84022.png)
